molecular formula C14H15NOS B7638400 3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one

Cat. No. B7638400
M. Wt: 245.34 g/mol
InChI Key: MKRWTWZTQUXPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one (BTZO) is a benzothiazolone derivative that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, neuroscience, and material science. This compound has shown promising results in various studies, leading to its increased interest in scientific research.

Mechanism of Action

The mechanism of action of 3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is not fully understood, but it is believed to act through various pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, this compound has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which is involved in the production of prostaglandins. Additionally, this compound has been found to reduce oxidative stress by activating the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its ease of synthesis and purification. Additionally, this compound has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in in vivo studies.

Future Directions

There are several future directions for research on 3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. One potential area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Additionally, this compound has been found to have potential applications in material science, such as the development of organic semiconductors. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The yield and purity of this compound can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

3-Benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRWTWZTQUXPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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